molecular formula C19H21N3O5S B2699533 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941920-10-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2699533
CAS No.: 941920-10-1
M. Wt: 403.45
InChI Key: NLSASTBFZQTYSE-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a methyl group to a thioacetamide bridge, which connects to a cyclopentapyrimidine core modified with a 2-hydroxyethyl substituent and a 2-oxo group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-7-6-22-14-3-1-2-13(14)18(21-19(22)25)28-10-17(24)20-9-12-4-5-15-16(8-12)27-11-26-15/h4-5,8,23H,1-3,6-7,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSASTBFZQTYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with thiourea and other reagents. Specific methods include:

  • Formation of Thiourea Derivatives : The initial step involves creating thiourea derivatives that incorporate benzo[d][1,3]dioxole moieties.
  • Acylation : The thiourea is then acylated to form the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole structures. For instance, a derivative with a similar framework demonstrated significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)
HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin (IC50 values of 7.46 µM for HepG2) .

The anticancer effects are attributed to several mechanisms:

  • EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicate that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis shows that treated cells undergo cell cycle arrest at specific phases, contributing to reduced proliferation.

Antimicrobial Activity

In addition to its anticancer properties, related compounds have shown antimicrobial activity against various bacterial strains. For example, derivatives containing the benzo[d][1,3]dioxole structure exhibited activity against Escherichia coli and Bacillus subtilis, suggesting a broader spectrum of biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in cancer treatment. Results indicate significant tumor reduction compared to controls.
  • Toxicity Assessments : Toxicity studies reveal that while effective against cancer cells, the compound exhibits low toxicity towards normal cell lines (IC50 > 150 µM), highlighting its therapeutic window .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogs
Compound Class Core Structure Key Substituents Functional Groups Reference
Target Compound Cyclopenta[d]pyrimidine - 2-Hydroxyethyl
- 2-Oxo
- Benzodioxolylmethyl-thioacetamide
Thioether, Amide, Dioxole N/A
Thiazolo[3,2-a]pyrimidines (11a,b) Thiazolo-pyrimidine - 5-Methylfuran
- 2,4,6-Trimethylbenzylidene/4-Cyanobenzylidene
Dioxo, Cyano, Furan
Pyrimido[2,1-b]quinazoline (12) Pyrimido-quinazoline - 5-Methylfuran
- Anthranilic acid-derived ring
Oxo, Cyano
Tetrahydrobenzo[b]thiophen (23) Tetrahydrobenzo[b]thiophen - 5-Methyl-2-(methylsulfonyl)pyrimidine
- Benzoyl
Sulfonyl, Amide
2-Thiopyrimidin-4-one derivatives Pyrimidinone - 6-Oxo
- Methyl/aryl-substituted thioacetamide
Thioether, Amide, Oxo

Key Observations :

  • The target’s cyclopentapyrimidine core is distinct from the thiazolo-pyrimidine or tetrahydrobenzo[b]thiophen scaffolds in analogs, which may influence steric interactions in biological targets.
  • The 2-hydroxyethyl group introduces hydrophilicity, contrasting with lipophilic substituents like methylfuran or benzylidene in analogs .
  • The benzodioxole moiety may improve metabolic stability compared to simpler aromatic groups (e.g., phenyl in compound 23) .

Insights :

  • The target’s thioacetamide bridge could be synthesized via methods analogous to , where sodium methylate-mediated alkylation of thiopyrimidines with chloroacetamides is employed .
  • ’s use of condensation reactions (e.g., with aromatic aldehydes) highlights alternative strategies for introducing substituents on heterocyclic cores .
Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) IR/NMR Features Solubility Trends Reference
Target Compound N/A Predicted: NH (3300 cm⁻¹), C=O (1700 cm⁻¹) Moderate (hydroxyethyl enhances H2O solubility) N/A
11a (Thiazolo-pyrimidine) 243–246 NH (3436 cm⁻¹), CN (2219 cm⁻¹) Low (lipophilic substituents)
12 (Pyrimido-quinazoline) 268–269 NH (3217 cm⁻¹), CN (2220 cm⁻¹) Low
5d (Benzothiazole derivative) N/A NH (3423 cm⁻¹), CN (2209 cm⁻¹) Moderate

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